ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core fused with a thiophene ring at positions 2 and 3 and a pyridine ring at positions 3 and 4. Key structural features include:
- 6-Acetyl substituent, influencing electronic effects and metabolic stability.
- 2-{4-[Methyl(phenyl)sulfamoyl]benzamido} group, a sulfonamide-containing moiety that may confer biological activity, such as enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .
The compound’s complexity suggests applications in medicinal chemistry, particularly in targeting sulfonamide-responsive pathways.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S2/c1-4-35-26(32)23-21-14-15-29(17(2)30)16-22(21)36-25(23)27-24(31)18-10-12-20(13-11-18)37(33,34)28(3)19-8-6-5-7-9-19/h5-13H,4,14-16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWUTZJVGCRNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Attachment of the Sulfamoylbenzamido Moiety: This step involves the coupling of the sulfamoylbenzamido group to the thieno[2,3-c]pyridine core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thieno[2,3-c]pyridine core or the benzamido moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with analogous thienopyridine derivatives from the provided evidence:
Key Differences and Implications
Core Isomerism: The target compound’s thieno[2,3-c]pyridine core differs from thieno[2,3-b]pyridine () in ring fusion positions, altering electronic distribution and steric interactions . Example: Thieno[2,3-c] derivatives may exhibit better planar stacking with aromatic enzyme pockets compared to [2,3-b] isomers.
Substituent Variations: Sulfamoyl vs. Trifluoromethyl: The target’s sulfamoyl group is a known pharmacophore in enzyme inhibitors (e.g., COX-2), while ’s CF₃ group improves metabolic resistance . Acetyl vs. Boc/Amino: The 6-acetyl group in the target compound may reduce reactivity compared to the Boc-protected amine in ’s compound, which is tailored for synthetic intermediates .
Ester Group Positioning :
- Ethyl esters at position 3 (target) vs. position 4 () may influence solubility and hydrolysis rates in biological systems.
Research Findings and Limitations
- Biological Activity: No direct pharmacological data for the target compound are available in the provided evidence. However, sulfonamide-containing analogs (e.g., ’s trifluoromethyl derivative) are often explored for anticancer or anti-inflammatory activity .
- Synthetic Utility : ’s Boc-protected compound is likely a precursor for amine-functionalized derivatives, contrasting with the target’s acetylated, sulfonamide-rich structure .
Biological Activity
Ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound belonging to the thienopyridine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized with the following key features:
- Thieno[2,3-c]pyridine nucleus : This heterocyclic structure is known for its diverse biological activities.
- Sulfamoyl group : The presence of a sulfamoyl moiety enhances the compound's interaction with biological targets.
- Acetyl and ethyl groups : These modifications may influence solubility and bioavailability.
Antimicrobial Activity
Research has indicated that thienopyridine derivatives exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains using disk diffusion assays. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Ethyl 6-acetyl... | Staphylococcus aureus | 25 |
| Ethyl 6-acetyl... | Escherichia coli | 20 |
| Ethyl 6-acetyl... | Bacillus subtilis | 30 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antitumor Activity
Thienopyridines are also recognized for their antitumor properties. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in preclinical models. It inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.
The biological activities of this compound are attributed to various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to inflammation and tumor growth.
- Cell Membrane Disruption : Antimicrobial activity may result from disrupting bacterial cell membranes.
Case Studies
A series of experiments conducted by researchers at Al-Fateh University evaluated the compound's efficacy in vivo using animal models. The studies revealed that treatment with ethyl 6-acetyl... resulted in significant tumor reduction compared to control groups. Additionally, no significant toxicity was observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
